molecular formula C10H8N4O4S B1420362 2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid CAS No. 1098367-82-8

2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid

Cat. No. B1420362
CAS RN: 1098367-82-8
M. Wt: 280.26 g/mol
InChI Key: JUMFFHXKWDNRRS-UHFFFAOYSA-N
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Description

“2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the molecular formula C10H8N4O4S . It has a molecular weight of 280.26 . This compound is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H8N4O4S . The InChI code for this compound is 1S/C10H8N4O4S/c15-7-2-1-6 (13-14-7)9 (18)12-10-11-5 (4-19-10)3-8 (16)17/h1-2,4H,3H2, (H,14,15) (H,16,17) (H,11,12,18) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.26 . Detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Drug Discovery and Development

This compound has potential applications in the field of drug discovery, particularly as a building block for the synthesis of various pharmacologically active molecules. Its structure, which includes a pyridazine ring, is often found in compounds with significant biological activity . Researchers can utilize this compound to develop new drugs with improved efficacy and safety profiles.

Biological Studies

The compound’s ability to interact with different biological targets can be explored to understand cellular processes better. It can serve as a probe to study enzyme inhibition, receptor-ligand interactions, and the modulation of various biological pathways .

Material Science

In material science, this compound could be used to synthesize novel organic materials with specific electronic or photonic properties. Its molecular structure could contribute to the development of new semiconductors, conductive polymers, or photovoltaic materials .

Chemical Synthesis

As a versatile chemical reagent, this compound can be employed in the synthesis of complex molecules. It can act as a precursor or intermediate in the construction of diverse molecular architectures for use in various chemical industries .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be developed as fluorescent or chromogenic agents for the detection and quantification of biological or chemical substances. Its reactive groups make it suitable for binding with specific analytes, enhancing the sensitivity of detection methods .

Agricultural Chemistry

This compound might find applications in the development of new agrochemicals. Its structural features could be beneficial in creating compounds that act as growth promoters, pesticides, or herbicides, contributing to sustainable agricultural practices .

Environmental Science

Researchers could explore the use of this compound in environmental science, particularly in the degradation of pollutants or the synthesis of environmentally friendly materials. Its chemical properties may facilitate the breakdown of harmful substances or the creation of biodegradable materials .

Computational Chemistry

In silico studies could employ this compound in the development of computational models to predict the behavior of similar molecules in biological systems. It can be used in molecular docking studies, quantitative structure-activity relationship (QSAR) analyses, and other computational methods to advance the understanding of molecular interactions.

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its use in pharmaceutical testing suggests it may have biological activity, but the exact mechanism would depend on the specific biological target.

Safety and Hazards

Specific safety and hazard information for this compound was not found in the search results. As with all chemicals, it should be handled with appropriate safety precautions. For detailed safety information, it’s recommended to refer to the material safety data sheet (MSDS) for this compound .

Future Directions

The future directions of this compound are not specified in the search results. Given its use in pharmaceutical testing , it may have potential applications in drug development or other areas of biomedical research.

properties

IUPAC Name

2-[2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4S/c15-7-2-1-6(13-14-7)9(18)12-10-11-5(4-19-10)3-8(16)17/h1-2,4H,3H2,(H,14,15)(H,16,17)(H,11,12,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMFFHXKWDNRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C(=O)NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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